Fmoc-Glu-O-2-PhiPr

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

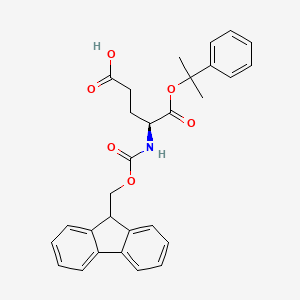

Fmoc-Glu-O-2-PhiPr: is a derivative of glutamic acid, specifically N-α-Fmoc-L-glutamic acid γ-2-phenylisopropyl ester. It is commonly used in peptide synthesis, particularly in the preparation of cyclic peptides. The compound is characterized by its quasi-orthogonal protection, which allows selective removal of the 2-phenylisopropyl group in the presence of t-butyl-based protecting groups .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Glu-O-2-PhiPr involves the protection of the glutamic acid side chain with a 2-phenylisopropyl group. This protection is achieved by treating the glutamic acid derivative with 1% trifluoroacetic acid (TFA) in dichloromethane (DCM). The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is typically produced in powder form and stored at controlled temperatures to maintain stability .

化学反应分析

Types of Reactions: Fmoc-Glu-O-2-PhiPr undergoes various chemical reactions, including:

Deprotection: The 2-phenylisopropyl group can be selectively removed using 1% TFA in DCM.

Substitution: The Fmoc group can be removed using piperidine, allowing further functionalization of the amino group

Common Reagents and Conditions:

Deprotection: 1% TFA in DCM for the 2-phenylisopropyl group.

Fmoc Removal: 20% piperidine in N,N-dimethylformamide (DMF)

Major Products:

Deprotected Glutamic Acid Derivative: After removal of the 2-phenylisopropyl group.

Free Amino Group: After removal of the Fmoc group

科学研究应用

Peptide Synthesis

Fmoc-Glu-O-2-PhiPr is primarily used as a protecting group for the amino acid glutamic acid during solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group allows for selective deprotection under mild conditions, facilitating the efficient assembly of peptide chains. This compound enhances both the yield and purity of synthesized peptides.

Key Benefits:

- Efficiency : Increases the speed of peptide assembly.

- Yield Improvement : Enhances overall yield due to reduced side reactions.

Drug Development

In medicinal chemistry, this compound is utilized in the design of peptide-based drugs. Its ability to form stable peptide bonds contributes to the development of therapeutic agents with improved efficacy and reduced side effects.

Case Study:

Research has shown that peptides synthesized using this compound exhibit better pharmacokinetic profiles compared to traditional methods. For instance, studies on Formyl Peptide Receptor 2 (FPR2) agonists demonstrated that compounds synthesized with this derivative showed enhanced anti-inflammatory properties and better blood-brain barrier permeability .

Bioconjugation

This compound also serves as an essential tool in bioconjugation processes, allowing for the attachment of peptides to various biomolecules. This application is crucial for developing targeted therapies and diagnostics.

Applications:

- Targeted Drug Delivery : Facilitates the conjugation of therapeutic peptides to antibodies or other targeting moieties.

- Diagnostics Development : Aids in creating peptide-based diagnostic tools.

Research in Neuroscience

This compound is extensively used in synthesizing neuropeptides, contributing to research focused on neurotransmission and neurological disorders. The ability to create specific peptide sequences allows researchers to study their effects on neuronal signaling pathways.

Example:

Neuropeptides synthesized using this compound have been pivotal in understanding mechanisms underlying neurodegenerative diseases such as Alzheimer's disease. For instance, studies have indicated that certain neuropeptides can modulate inflammatory responses in microglial cells, providing insights into potential therapeutic strategies .

Analytical Chemistry

In analytical chemistry, this compound is employed for developing methods to characterize peptides. Its use ensures the quality and efficacy of peptide-based products through techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.

Analytical Techniques:

- HPLC : Used for purity assessment.

- NMR Spectroscopy : Employed for structural elucidation.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Protecting group for glutamic acid in SPPS | Increased efficiency and yield |

| Drug Development | Design of peptide-based therapeutic agents | Improved pharmacokinetics |

| Bioconjugation | Attachment of peptides to biomolecules | Enhanced targeted delivery |

| Neuroscience Research | Synthesis of neuropeptides for studying neurotransmission | Insights into neurodegenerative disease mechanisms |

| Analytical Chemistry | Characterization methods for peptide quality assurance | Ensures product efficacy |

作用机制

Mechanism: The mechanism of action of Fmoc-Glu-O-2-PhiPr involves the selective removal of protecting groups to expose functional groups for further reactions. The Fmoc group is removed by piperidine, forming a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Molecular Targets and Pathways: The primary molecular targets are the amino and carboxyl groups of the glutamic acid derivative. The pathways involved include deprotection and substitution reactions, which are essential for peptide synthesis .

相似化合物的比较

- Fmoc-L-glutamic acid γ-benzyl ester

- Fmoc-L-glutamic acid

- Fmoc-L-glutamic acid γ-methyl ester

- Fmoc-L-glutamic acid γ-tert-butyl ester

Uniqueness: Fmoc-Glu-O-2-PhiPr is unique due to its quasi-orthogonal protection, allowing selective removal of the 2-phenylisopropyl group without affecting other protecting groups. This feature makes it particularly useful in the synthesis of cyclic peptides and complex peptide structures .

生物活性

Fmoc-Glu-O-2-PhiPr , also known as Fmoc-Glutamic acid derivative, is a modified amino acid that plays a significant role in peptide synthesis and has notable biological activities. This compound is particularly relevant in the development of peptides with enhanced properties, such as increased stability and bioactivity. In this article, we will explore the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound consists of a glutamic acid backbone with an Fmoc (fluorenylmethyloxycarbonyl) protecting group and a 2-phenylisopropyl (PhiPr) side chain. The synthesis typically involves solid-phase peptide synthesis (SPPS) techniques, allowing for efficient incorporation into peptide sequences.

Synthesis Process

- Preparation of the Resin : The initial step involves attaching the this compound to a solid support resin.

- Fmoc Deprotection : The Fmoc group is removed using a base (commonly piperidine), exposing the amine for further coupling.

- Coupling Reactions : The activated carboxylic acid of another amino acid is introduced to form peptide bonds.

- Purification : After synthesis, the crude peptides are purified by high-performance liquid chromatography (HPLC).

The yield of this compound during synthesis can range from 50% to 90%, depending on the specific conditions used in the coupling reactions .

Antimicrobial Properties

This compound has been studied for its antimicrobial properties, particularly in relation to its incorporation into peptides that exhibit activity against various bacterial strains. Research indicates that peptides containing this modification can enhance both antibacterial and antifungal activities compared to their non-modified counterparts .

Immunomodulatory Effects

Studies have shown that this compound-modified peptides can modulate immune responses. For instance, certain cyclic peptides incorporating this compound have demonstrated the ability to activate macrophages, leading to increased production of cytokines such as TNF-α and IL-6, which are crucial for immune response regulation .

Structure-Activity Relationship (SAR)

The structure of this compound significantly influences its biological activity. The presence of the bulky PhiPr group enhances hydrophobic interactions, affecting peptide folding and stability. This modification has been linked to improved cellular penetration and bioavailability in therapeutic applications .

Case Studies

- Cyclic Peptide Development : A study investigated cyclic peptides incorporating this compound, revealing enhanced stability and activity against resistant bacterial strains. The cyclic structure allowed for better conformational rigidity, which is essential for binding to microbial targets .

- Cancer Immunotherapy : Research has explored the use of this compound in developing immunotherapeutic agents targeting tumor cells. Peptides modified with this compound showed promising results in activating T-cells and enhancing anti-tumor immunity in vitro .

属性

IUPAC Name |

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(2-phenylpropan-2-yloxy)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO6/c1-29(2,19-10-4-3-5-11-19)36-27(33)25(16-17-26(31)32)30-28(34)35-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-25H,16-18H2,1-2H3,(H,30,34)(H,31,32)/t25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFILNXPAXHSBT-VWLOTQADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)OC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1)OC(=O)[C@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。